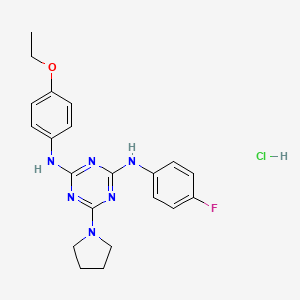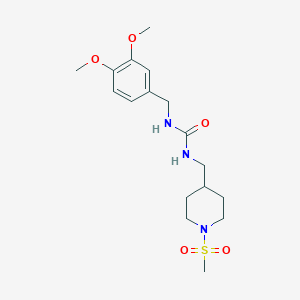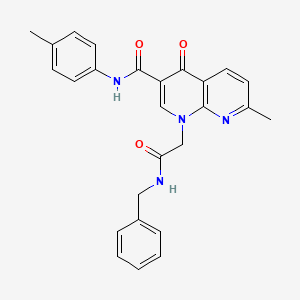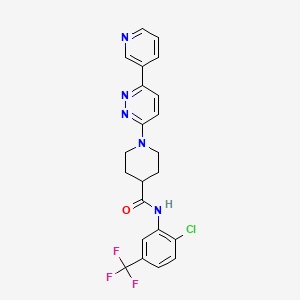
N-(4-amino-3-fluorophenyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H13FN2O2S and a molecular weight of 232.27 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfonamide group attached to a propane chain, which is further connected to a fluorophenyl group . The exact structure can be confirmed using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies .
Chemical Reactions Analysis
Sulfonamides, including “this compound”, exhibit a range of chemical reactions. They have been found to have electron-withdrawing capacity, act as a leaving group, and show resistance to nucleophilic α-substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. Density functional theory (DFT) can be used to calculate the molecular structure, electrostatic potential, and frontier molecular orbital of the molecule . This provides references for the analysis of the physical and chemical properties of the molecule.
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
- Study: "Application of Biocatalysis to Drug Metabolism: Preparation of Mammalian Metabolites of a Biaryl-Bis-Sulfonamide AMPA Receptor Potentiator Using Actinoplanes missouriensis" (Zmijewski et al., 2006)
- Insight: This study discusses the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. It highlights the significance of biocatalysis in understanding drug metabolism, specifically in generating sufficient amounts of metabolites for structural characterization.
Fuel-Cell Applications
- Study: "Synthesis and Properties of Sulfonated Block Copolymers Having Fluorenyl Groups for Fuel-Cell Applications" (Bae, Miyatake, & Watanabe, 2009)
- Insight: This research explores sulfonated poly(arylene ether sulfone)s block copolymers, demonstrating their potential in fuel-cell applications due to their high proton conductivity and mechanical properties.
Proton Exchange Membranes
- Study: "Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes" (Kim, Robertson, & Guiver, 2008)
- Insight: This paper details the synthesis of new sulfonated side-chain grafting units containing sulfonic acid groups for use in fuel cells. The polymers displayed high proton conductivity, emphasizing their utility as polyelectrolyte membrane materials.
Solubility Modulation
- Study: "Modulating the Solubility of Zwitterionic Poly((3-Methacrylamidopropyl)ammonioalkane Sulfonate)s in Water and Aqueous Salt Solutions Via the Spacer Group Separating the Cationic and the Anionic Moieties" (Hildebrand, Laschewsky, & Wischerhoff, 2016)
- Insight: This study investigates the impact of spacer groups in zwitterionic polyzwitterions on solubility and phase behavior in specific aqueous environments, highlighting the importance of molecular design in solubility modulation.
Fluorophore Incorporation in Proteins
- Study: "A Genetically Encoded Fluorescent Amino Acid" (Summerer et al., 2006)
- Insight: This research introduces a biosynthetic method for incorporating a fluorophore into proteins at specific sites, useful in studying protein structure, dynamics, and interactions.
Mécanisme D'action
While the specific mechanism of action for “N-(4-amino-3-fluorophenyl)propane-1-sulfonamide” is not available, sulfonamides in general are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a precursor of folic acid . This inhibits bacterial growth, making sulfonamides effective antibacterial agents.
Propriétés
IUPAC Name |
N-(4-amino-3-fluorophenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2O2S/c1-2-5-15(13,14)12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHFXZGGEANPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC(=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)
![N-(4-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2679765.png)



![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)